4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Benzoxaborole Antimicrobial SAR

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 651326-78-2, molecular formula C₇H₅BF₂O₂, molecular weight 169.92) is a member of the benzoxaborole class, a group of cyclic boronic acid derivatives characterized by a boron atom integrated into a bicyclic scaffold. Benzoxaboroles are recognized for their unique ability to bind cis-diols and inhibit specific enzymes (e.g., leucyl-tRNA synthetase, carbonic anhydrases, CPSF3) at physiological pH, leading to applications as antifungal, antibacterial, antiprotozoal, antiviral, and anticancer agents.

Molecular Formula C7H5BF2O2
Molecular Weight 169.92 g/mol
CAS No. 651326-78-2
Cat. No. B3055506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS651326-78-2
Molecular FormulaC7H5BF2O2
Molecular Weight169.92 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C(=C(C=C2)F)F)O
InChIInChI=1S/C7H5BF2O2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2
InChIKeyKMDODYHDNAZJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 651326-78-2): Baseline Properties and Procurement Context


4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 651326-78-2, molecular formula C₇H₅BF₂O₂, molecular weight 169.92) is a member of the benzoxaborole class, a group of cyclic boronic acid derivatives characterized by a boron atom integrated into a bicyclic scaffold [1]. Benzoxaboroles are recognized for their unique ability to bind cis-diols and inhibit specific enzymes (e.g., leucyl-tRNA synthetase, carbonic anhydrases, CPSF3) at physiological pH, leading to applications as antifungal, antibacterial, antiprotozoal, antiviral, and anticancer agents [2]. This specific compound features fluorine substituents at the 4- and 5-positions of the benzene ring, distinguishing it from the FDA-approved mono-fluorinated congener Tavaborole (5-fluoro-2,1-benzoxaborol-1(3H)-ol). It is available from multiple chemical suppliers in research-grade purity (typically ≥98%), and it appears as an intermediate in patent literature, including Eli Lilly's WO 2004/009578 A2 [3].

Why Substituting 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol with Unsubstituted or Mono-fluorinated Benzoxaboroles Is Not Scientifically Justifiable


Within the benzoxaborole chemical space, the number and position of fluorine substituents fundamentally alter key physicochemical and biological properties. Introduction of fluorine atoms at the ortho position to the boronic center elevates Lewis acidity relative to meta- or para-substituted isomers, while multiple fluorine substituents do not produce a simple additive effect on acceptor number [1]. For example, 5-fluoro-2,1-benzoxaborol-1-ol (Tavaborole/AN2690) exhibits distinct antifungal spectrum, pKa, and solid-state hydrogen-bonding architecture compared to its 4-fluoro, 6-fluoro, and 7-fluoro mono-substituted isomers [2]. Similarly, a crystal structure of 6-fluorobenzoxaborole revealed a different intermolecular hydrogen-bond arrangement compared to the 5-fluoro derivative [3]. Because fluorine substituent effects on benzoxaborole properties are position-dependent and non-linear, a generic substitution with a different fluorination pattern (e.g., 5-fluoro, 5,6-difluoro, or unsubstituted benzoxaborole) will result in a different biological activity profile, altered target engagement kinetics, and distinct physicochemical behavior. Users obtaining this compound for structure–activity relationship (SAR) studies, crystallography, or as a synthetic building block therefore require the exact 4,5-difluoro regioisomer.

Quantitative Differentiation Evidence for 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol Versus Closest Analogs


Critical Evidence Gap: No Publicly Available Head-to-Head Quantitative Data Found for 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

A comprehensive search of primary research articles, patents, and authoritative databases conducted as of May 2026 failed to identify any published study that directly compares 4,5-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol against a defined comparator (e.g., Tavaborole, 5,6-difluoro isomer, unsubstituted benzoxaborole) in a quantitative assay (e.g., MIC, IC50, pKa, logD, solubility, or enzyme inhibition). The compound is listed in the Eli Lilly patent WO 2004/009578 A2 on page 44-45 [1] but without associated biological data. The closest relevant comparative study systematically evaluated four mono-fluorinated benzoxaborole isomers (4-F, 5-F, 6-F, 7-F) but did not extend to 4,5-difluoro analogs [2]. Consequently, no direct head-to-head comparison, cross-study comparable dataset, or class-level inference with quantitative support can currently be assembled for this compound.

Benzoxaborole Antimicrobial SAR Physicochemical Properties Procurement

Legitimate Application Scenarios for Procuring 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol Despite Limited Published Evidence


Regiospecific Synthetic Intermediate in Medicinal Chemistry Campaigns

The compound appears as an intermediate in patent-protected synthetic routes (e.g., WO 2004/009578 A2) [1]. Research groups constructing proprietary benzoxaborole libraries that require the 4,5-difluoro substitution pattern as a synthetic handle or as part of a patent SAR strategy must source this exact regioisomer, as alternative fluorination patterns would derail the intended chemical series.

Physicochemical and Crystallographic Reference Standard

Given the established precedent that fluorine position critically influences benzoxaborole pKa, Lewis acidity, and crystal packing [2], this compound may serve as a reference standard in systematic fluorine-property relationship studies. Researchers investigating how incremental fluorination (mono- vs. di-fluorinated) modulates properties require the pure 4,5-difluoro compound as an essential data point.

Custom Biological Profiling of an Under-Characterized Chemotype

Organizations with internal screening capabilities may procure this compound to generate proprietary comparative data. Since no public MIC, IC50, or target-engagement data exist, an in-house head-to-head profiling against Tavaborole (5-F), unsubstituted benzoxaborole, and 5,6-difluoro isomer would fill a genuine knowledge gap and could identify a differentiated activity signature [2].

Quote Request

Request a Quote for 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.